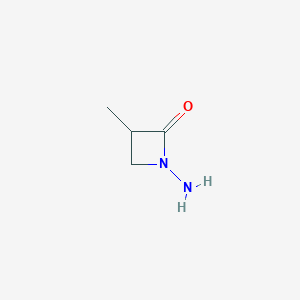
1-Amino-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methylazetidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1-Amino-3-methylazetidin-2-one is primarily utilized in the synthesis of bioactive compounds and drug candidates. Its structural properties enable interactions with various biological targets, making it a valuable building block in medicinal chemistry. Below are some key applications:
- Drug Development : The compound is used to develop new therapeutic agents targeting diseases such as cancer and bacterial infections. Its derivatives have shown promising pharmacological activities.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Cancer Treatment : Compounds derived from this compound have been evaluated for anticancer activity. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth and exhibit selectivity towards cancer cells .
Chemical Research Applications
In chemical research, this compound serves as an important intermediate in synthesizing various heterocyclic compounds. Its unique structure allows for diverse modifications, leading to compounds with enhanced biological activity.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the azetidine ring.
- Introduction of the amino and methyl groups.
- Purification and characterization of the resultant compound.
Extensive studies have focused on the biological interactions of this compound with macromolecules, revealing insights into its mechanism of action:
- Mechanism of Action : The compound interacts with specific biological targets, which may lead to therapeutic effects against various diseases. Interaction studies often focus on its binding affinity to proteins involved in disease pathways .
Comparative Analysis of Related Compounds
The following table summarizes structurally similar compounds to this compound, highlighting their unique features and potential applications:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4-methylazetidin-2-one | Similar lactam structure | Hydrochloride salt form enhances solubility |
| 3-Amino-4-ethylazetidin-2-one | Ethyl group instead of methyl | Potentially different biological activities |
| 3-Amino-4-phenylazetidin-2-one | Phenyl group substitution | Increased lipophilicity could influence activity |
Case Studies
Several case studies have documented the effectiveness of this compound derivatives in preclinical settings:
- Anticancer Activity : A study evaluated a series of azetidine-based compounds for their anticancer properties against various cell lines, demonstrating significant inhibition of cell proliferation in MCF-7 breast cancer cells .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential .
Eigenschaften
CAS-Nummer |
130065-25-7 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
InChI-Schlüssel |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
Kanonische SMILES |
CC1CN(C1=O)N |
Synonyme |
2-Azetidinone,1-amino-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















